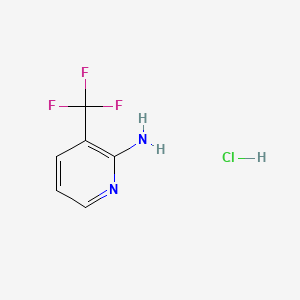
3-(Trifluoromethyl)pyridin-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound that features a trifluoromethyl group (-CF₃) attached to a pyridine ring. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyridin-2-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a pyridine ring. One common method is the trifluoromethylation of pyridine derivatives. This can be achieved through various synthetic routes, including:
Aromatic Coupling Reactions: These reactions involve the coupling of a trifluoromethyl group with an aromatic ring, often using palladium or copper catalysts.
Radical Trifluoromethylation: This method involves the generation of trifluoromethyl radicals, which then react with the pyridine ring.
Nucleophilic Trifluoromethylation: This approach uses nucleophilic trifluoromethylating agents to introduce the trifluoromethyl group.
Electrophilic Trifluoromethylation: In this method, electrophilic trifluoromethylating agents are used to add the trifluoromethyl group to the pyridine ring.
Asymmetric Trifluoromethylation: This method aims to introduce the trifluoromethyl group in a stereoselective manner.
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective methods. One such method is the chlorination and fluorination of picoline, which is a derivative of pyridine.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Coupling Reactions: Suzuki-Miyaura coupling typically uses palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can produce various oxidized derivatives, while coupling reactions can yield complex organic molecules with new carbon-carbon bonds.
科学研究应用
3-(Trifluoromethyl)pyridin-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a tool for probing enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Trifluoromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The electron-withdrawing properties of the trifluoromethyl group can also affect the compound’s reactivity and stability, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride
- 2-Fluoropyridine
- 2-Halopyridine
- 2-(Trifluoromethyl)pyridine
Comparison
Compared to similar compounds, 3-(Trifluoromethyl)pyridin-2-amine hydrochloride is unique due to its specific trifluoromethyl group positioning on the pyridine ring. This positioning can significantly influence its chemical reactivity and biological activity. For example, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development .
属性
IUPAC Name |
3-(trifluoromethyl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-2-1-3-11-5(4)10;/h1-3H,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGQNLZJZUIPLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720989 |
Source


|
| Record name | 3-(Trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228879-38-6 |
Source


|
| Record name | 3-(Trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B594704.png)



![(3aS,4R,6S,6aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonitrile](/img/structure/B594711.png)

